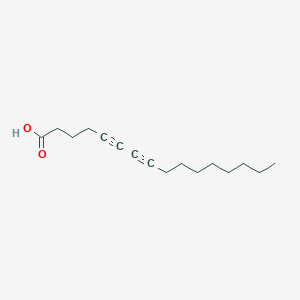

5,7-Hexadecadiynoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

hexadeca-5,7-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-8,13-15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTNONNBJKKVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584220 | |

| Record name | Hexadeca-5,7-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28393-01-3 | |

| Record name | Hexadeca-5,7-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 5,7-hexadecadiynoic acid

This guide provides an in-depth technical analysis of 5,7-hexadecadiynoic acid (5,7-HDDA), a specific diacetylenic lipid used in the fabrication of chromatic sensors and self-assembled monolayers.

Chemical Architecture, Synthesis, and Topochemical Properties

Executive Summary

5,7-Hexadecadiynoic acid (5,7-HDDA) is an amphiphilic diacetylene monomer characterized by a conjugated diyne moiety located at the 5,7-position relative to the carboxylic acid headgroup. Unlike its more common analog, 10,12-pentacosadiynoic acid (PCDA), 5,7-HDDA possesses a short propyl spacer (

Chemical Structure and Physical Properties[1][2][3][4]

Molecular Architecture

The molecule consists of three distinct functional domains:

-

Hydrophobic Tail: An octyl chain (

) that drives hydrophobic collapse and membrane formation. -

Diacetylene Core: A conjugated diyne unit (

) capable of 1,4-topochemical polymerization. -

Hydrophilic Head: A carboxylic acid group separated from the diyne by a short propyl spacer.

Table 1: Physicochemical Data

| Property | Value |

|---|---|

| IUPAC Name | 5,7-Hexadecadiynoic acid |

| CAS Number | 28393-01-3 |

| Molecular Formula |

Structural Diagram and Retrosynthesis

The synthesis of 5,7-HDDA relies on the Cadiot-Chodkiewicz coupling, a copper(I)-catalyzed reaction between a terminal alkyne and a halo-alkyne.[1]

Figure 1: Retrosynthetic analysis showing the convergent synthesis of 5,7-HDDA via Cadiot-Chodkiewicz coupling of a terminal alkyne and a brominated alkynoic acid.[1][2][3]

Topochemical Polymerization

The defining feature of 5,7-HDDA is its ability to undergo UV-induced topochemical polymerization. This process occurs in the solid state (crystals, Langmuir-Blodgett films, or vesicles) where the monomers are ordered.

Mechanism

Upon irradiation with UV light (typically 254 nm), the monomers undergo a 1,4-addition reaction to form a polydiacetylene (PDA) backbone. This creates an alternating enyne structure (

-

Lattice Parameters: For polymerization to occur, the monomer repeat distance must be approximately 4.9 Å, and the tilt angle of the diyne rod relative to the translation axis must be near 45°.

-

The "Spacer Effect": The short propyl spacer in 5,7-HDDA introduces significant strain on the carboxyl headgroups during polymerization. As the backbone forms, the headgroups are pulled closer together. In 5,7-HDDA, this strain is more pronounced than in 10,12-PCDA, often making the resulting polymer more sensitive to environmental perturbations (chromatic transition).

Figure 2: The topochemical polymerization pathway and subsequent chromatic transition mechanism.

Experimental Protocols

Synthesis of 5,7-HDDA (Cadiot-Chodkiewicz Method)

Rationale: This protocol ensures the formation of the unsymmetrical diyne while minimizing homocoupling byproducts.

-

Reagent Preparation: Dissolve hydroxylamine hydrochloride (reducing agent to maintain Cu(I)) and cuprous chloride (catalyst) in a 70% ethylamine solution.

-

Addition of Alkyne: Add 1-decyne (1.0 eq) to the catalyst mixture at 0°C under nitrogen.

-

Dropwise Addition: Slowly add 6-bromo-5-hexynoic acid (1.1 eq) dissolved in methanol/ethylamine over 2 hours.

-

Note: Slow addition favors cross-coupling over homocoupling of the bromo-alkyne.

-

-

Quenching: Acidify the reaction mixture with dilute HCl to precipitate the crude fatty acid.

-

Purification: Extract with diethyl ether, dry over

, and recrystallize from petroleum ether to yield pure 5,7-HDDA.-

Validation: Verify purity via

H-NMR (distinct triplet for the

-

Preparation of Chromatic Vesicles

Rationale: To utilize 5,7-HDDA as a sensor, it must be self-assembled into a bilayer structure.

-

Film Formation: Dissolve 5,7-HDDA in chloroform (1 mM) in a glass vial. Evaporate solvent under a nitrogen stream to form a thin lipid film.

-

Hydration: Add deionized water (or buffer) and heat to 60°C (above the melting point of 48°C) for 15 minutes.

-

Sonication: Probe-sonicate the hot solution for 5 minutes (30% amplitude) to form small unilamellar vesicles (SUVs).

-

Maturation: Store the solution at 4°C overnight.

-

Critical Step: This cooling step allows the lipids to crystallize and pack into the required lattice geometry for polymerization.

-

-

Polymerization: Irradiate the cold solution with 254 nm UV light for 2–5 minutes until a deep blue color develops.

Applications in Sensing

5,7-HDDA is particularly valued for its high sensitivity due to the proximity of the polymer backbone to the interface.

Milk Freshness Sensor (pH Response)

Research has demonstrated that 5,7-HDDA/ZnO nanocomposites can track milk spoilage.[4][5] As bacteria produce lactic acid, the pH drops.

-

Mechanism: The carboxyl headgroups of the PDA interact with ZnO. Protonation of the headgroups or dissolution of ZnO disrupts the headgroup packing.

-

Transition: The film shifts from Blue (Fresh, pH 6.[4]8)

Purple (Spoiling, pH 6.0)

HCl Gas Detection

Sodium salts of 5,7-HDDA (poly(HDDA-Na+)) form nanoribbons that exhibit a rapid red-to-orange transition upon exposure to HCl gas (as low as 400 ppm).[7][8] This is distinct from the blue-to-red transition seen in other derivatives, highlighting the versatility of the 5,7-isomer in specific salt forms.

References

-

Weston, M., Kuchel, R. P., et al. (2020).[6] "A polydiacetylene-based colorimetric sensor as an active use-by date indicator for milk." Journal of Colloid and Interface Science, 572, 23-30. Link

-

Charych, D. H., et al. (1993).[6] "Direct colorimetric detection of a receptor-ligand interaction by a polymerized bilayer assembly." Science, 261(5121), 585-588. Link

-

Traiphol, R., et al. (2022). "Polydiacetylene-Na+ Nanoribbons for Naked Eye Detection of Hydrogen Chloride Gas." ACS Applied Nano Materials, 5(3). Link[8]

-

Cadiot, P., & Chodkiewicz, W. (1969).[2] "Coupling of Acetylenes with Haloacetylenes."[3] Chemistry of Acetylenes, Marcel Dekker, New York, pp. 597-647.[2]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 3. Cadiot-Chodkiewicz_coupling [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. escholarship.org [escholarship.org]

- 7. Acid-responsive polydiacetylene-Na+ assemblies with unique red-to-blue color transition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Synthesis Pathways and Applications of 5,7-Hexadecadiynoic Acid (HDDA) Derivatives: A Comprehensive Technical Guide

Executive Summary

As the demand for stimuli-responsive nanomaterials and bioactive lipid analogs accelerates, 5,7-hexadecadiynoic acid (HDDA) has emerged as a critical asymmetric diacetylenic building block[1]. Unlike symmetric diynes, the synthesis of asymmetric 1,3-diynes requires strict chemoselective control to prevent statistical mixtures of homocoupled byproducts. This whitepaper outlines the authoritative retrosynthetic logic, self-validating experimental protocols, and mechanistic causality required to synthesize HDDA derivatives via the Cadiot-Chodkiewicz cross-coupling pathway.

Retrosynthetic Logic & Mechanistic Causality

The target molecule, 5,7-hexadecadiynoic acid (16 carbons), features a conjugated diyne system at the C5–C8 positions. Disconnection of the diyne bond yields two primary synthons: a terminal alkyne and a 1-haloalkyne.

Why Cadiot-Chodkiewicz over Glaser Coupling?

Attempting to cross-couple 5-hexynoic acid and 1-decyne via traditional Glaser or Hay oxidative conditions yields a 1:2:1 statistical mixture of homocoupled and cross-coupled products. Separating these long-chain fatty acids is notoriously difficult due to nearly identical retention factors (

To enforce absolute chemoselectivity, we employ the Cadiot-Chodkiewicz coupling . By pre-activating one alkyne as a 1-bromoalkyne (1-bromo-1-decyne), the reaction is forced down a specific catalytic cycle. The terminal alkyne (5-hexynoic acid) forms a copper(I) acetylide, which subsequently undergoes oxidative addition exclusively with the electrophilic bromoalkyne, completely bypassing homocoupling pathways[2].

Fig 1. Copper-catalyzed Cadiot-Chodkiewicz cross-coupling mechanistic cycle.

The Self-Validating Synthesis Protocol

A robust chemical workflow must validate itself at critical junctures. The following protocol integrates modern, air-tolerant modifications[3] with built-in quality control checkpoints.

Phase 1: Electrophile Activation (Bromination of 1-Decyne)

-

Reaction: Dissolve 1-decyne (1.0 equiv) in acetone. Add catalytic silver nitrate (AgNO

, 0.1 equiv) followed by N-bromosuccinimide (NBS, 1.1 equiv). Stir at room temperature for 2 hours. -

Causality: AgNO

rapidly forms a silver acetylide intermediate, which is highly nucleophilic toward the electrophilic bromine of NBS. This avoids the use of harsh, unselective elemental bromine. -

Self-Validation Check (FT-IR): Before proceeding, analyze the organic extract via FT-IR. The complete disappearance of the sharp terminal

C-H stretching frequency at ~3300 cm

Phase 2: Air-Tolerant Cadiot-Chodkiewicz Coupling

-

System Setup: In an open-air flask, suspend CuCl (10 mol%) and sodium ascorbate (1.0 equiv) in an ethanol/water mixture.

-

Acetylide Formation: Add n-butylamine (2.0 equiv) and 5-hexynoic acid (1.0 equiv).

-

Controlled Addition: Dissolve the 1-bromo-1-decyne (1.2 equiv) in ethanol and add it dropwise over 30 minutes.

-

Causality of Reagents:

-

n-Butylamine acts as both a mild base to deprotonate the terminal alkyne and a ligand to solubilize the Cu(I) species.

-

Sodium Ascorbate replaces highly toxic hydroxylamine hydrochloride. It acts as a continuous reductant, ensuring any Cu(II) formed by trace atmospheric oxygen is instantly reduced back to Cu(I), thereby suppressing oxidative homocoupling[3]. Dropwise addition of the bromoalkyne prevents its reductive homocoupling by keeping its concentration low relative to the Cu-acetylide.

-

-

Self-Validation Check (Visual): During the dropwise addition, the reaction mixture will transiently flash from pale yellow (Cu(I) acetylide) to deep green/blue (Cu(III) intermediate) and back. This visual oscillation is a direct, real-time indicator of active catalytic turnover.

Phase 3: Isolation and Verification

-

Workup: Quench the reaction with 2M HCl to neutralize the amine, extract with diethyl ether, and purify via flash chromatography (hexane/ethyl acetate).

-

Self-Validation Check (Physical Properties): The isolated 5,7-hexadecadiynoic acid must exhibit a sharp melting point of 44–48 °C[4]. UV-Vis spectroscopy will reveal three distinct vibronic absorption bands between 220–260 nm, characteristic of the conjugated diyne system.

Fig 2. Retrosynthetic workflow for 5,7-hexadecadiynoic acid (HDDA) synthesis.

Quantitative Data & Comparative Analysis

Understanding the physicochemical boundaries of HDDA is critical when formulating advanced materials. Table 1 summarizes how HDDA compares to other industry-standard polymerizable diynoic acids.

Table 1: Comparative Physicochemical Properties of Polymerizable Diynoic Acids

| Compound | Alkyl Chain | Diyne Position | Molecular Weight | Melting Point (°C) | Primary Application |

| 5,7-Hexadecadiynoic acid (HDDA) | C16 | 5,7 | 248.36 g/mol | 44–48 | Acid-responsive nanoribbons |

| 10,12-Tricosadiynoic acid (TCDA) | C23 | 10,12 | 346.55 g/mol | 58–60 | Liposomal colorimetric assays |

| 10,12-Pentacosadiynoic acid (PCDA) | C25 | 10,12 | 374.60 g/mol | 63–65 | Commercial radiochromic films |

Advanced Applications: Polydiacetylene (PDA) Sensors

HDDA is extensively utilized in the fabrication of stimuli-responsive polydiacetylene (PDA) assemblies. Using a solvent injection method, HDDA monomers self-assemble into highly ordered vesicles or nanoribbons[5].

Upon UV irradiation (254 nm), the monomers undergo a topochemical 1,4-addition polymerization. This yields a "blue-phase" PDA characterized by a highly conjugated ene-yne backbone[5]. Recent breakthroughs have demonstrated that HDDA-Na

By mastering the Cadiot-Chodkiewicz synthesis pathway, researchers can precisely tune the chain lengths and functional groups of these diynoic acids, enabling the next generation of custom biosensors and smart materials.

References

-

Title: Recent developments and applications of the Cadiot–Chodkiewicz reaction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: 5,7-Hexadecadiynoic acid (CID 16217011) Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: Fabrication of polydiacetylene particles using a solvent injection method Source: RSC Advances (RSC Publishing) URL: [Link]

-

Title: Acid-responsive polydiacetylene-Na+ assemblies with unique red-to-blue color transition Source: Sensors and Actuators B: Chemical (NIH/Elsevier) URL: [Link]

Sources

- 1. 5,7-Hexadecadiynoic acid | C16H24O2 | CID 16217011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]

- 4. 5,7-十六碳二炔酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]

- 6. Acid-responsive polydiacetylene-Na+ assemblies with unique red-to-blue color transition - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability and Topochemical Assembly of 5,7-Hexadecadiynoic Acid Monolayers

Executive Summary

This technical guide details the physicochemical properties, thermodynamic stability, and polymerization kinetics of 5,7-hexadecadiynoic acid (5,7-HDDA) monolayers. Unlike the industry-standard 10,12-pentacosadiynoic acid (PCDA), 5,7-HDDA presents unique challenges due to the proximity of the diacetylene moiety to the carboxylic headgroup and its shorter alkyl chain (C16).

This guide is designed for researchers developing colorimetric biosensors or lithographic resists. It establishes that 5,7-HDDA monolayers exhibit lower thermodynamic stability and a higher propensity for forming the disordered "red-phase" polymer compared to their C25 analogs, necessitating precise subphase engineering (e.g., divalent cation stabilization) to achieve ordered topochemical polymerization.

Part 1: Molecular Architecture and Thermodynamic Phase Behavior

Structural Constraints: The "Proximity Effect"

The thermodynamic behavior of 5,7-HDDA is governed by two structural factors that distinguish it from longer-chain diacetylenes:

-

Chain Length (C16): The hexadecanoic chain provides reduced Van der Waals (VdW) cohesive energy compared to C23 or C25 lipids. This results in a lower melting temperature (

) and lower collapse pressure ( -

Diacetylene Position (5,7): The diacetylene (DA) unit is located at carbons 5 and 7, only three methylene units away from the polar carboxyl headgroup.

-

Consequence: The rigid rod of the conjugated system interferes with the hydration shell and the freedom of the headgroup to tilt. This creates a geometric mismatch between the optimal headgroup area (

) and the packing required for the diacetylene stack (

-

Langmuir Isotherms and Phase Transitions

When compressed on a Langmuir trough, 5,7-HDDA displays a characteristic

-

Gas to Liquid-Expanded (LE): At low pressures, the monolayer is disordered.

-

LE-LC Coexistence: A plateau indicates the first-order transition to the Liquid-Condensed (LC) phase. For 5,7-HDDA, this plateau occurs at higher surface pressures (

mN/m) compared to PCDA, indicating less cooperative packing. -

Solid/Collapse: The monolayer collapses at

mN/m (on pure water), significantly lower than the

Key Thermodynamic Parameters:

| Parameter | 5,7-HDDA (C16) | 10,12-PCDA (C25) | Mechanistic Implication |

| Limiting Area ( | 5,7-HDDA packs less efficiently due to headgroup strain. | ||

| Collapse Pressure ( | Shorter chain reduces cohesive stability. | ||

| Polymer Phase | Predominantly Red | Blue | Strain in 5,7-HDDA prevents the planar "Blue" backbone formation. |

Part 2: Topochemical Polymerization Mechanism[1][2][3]

For diacetylenes to polymerize into a conjugated polydiacetylene (PDA) network, they must satisfy the Schmidt Topochemical Postulate :

-

Inter-monomer distance (

) -

Tilt angle (

)

The "Blue vs. Red" Instability

In 10,12-PCDA, the long alkyl spacer allows the tails to pack into the required lattice while the headgroups adjust independently. In 5,7-HDDA, the rigid diacetylene unit is "pinned" to the headgroup.

-

Blue Phase (Ordered): Requires a planar, unstrained backbone. 5,7-HDDA rarely forms a stable blue phase on pure water because the headgroup repulsion prevents the tight

packing. -

Red Phase (Disordered): 5,7-HDDA polymerizes directly into the red phase (or transitions immediately), implying a twisted polymer backbone with a shorter effective conjugation length.

Visualization of Signaling Pathway

The following diagram illustrates the divergent polymerization pathways based on subphase conditions.

Caption: Divergent polymerization pathways for 5,7-HDDA. Metal ion chelation is often required to access the ordered Blue Phase due to the molecule's structural strain.

Part 3: Self-Validating Experimental Protocol

To ensure thermodynamic stability and reproducible polymerization, the following protocol utilizes isobaric creep measurements and divalent cation stabilization .

Reagents and Preparation

-

Lipid: 5,7-Hexadecadiynoic acid (

purity, Sigma-Aldrich).[1] Dissolve to 1 mg/mL in Chloroform (HPLC grade).[2] -

Subphase:

-

Standard: Ultrapure water (18.2 M

cm). -

Stabilized: 0.5 mM

or

-

Compression and Stability Testing

-

Spreading: Deposit 30-50

L of solution dropwise. Wait 15 minutes for solvent evaporation. -

Compression: Compress barriers at 5 mm/min (slow rate is critical for short chains to anneal).

-

Stability Check (Isobaric Creep):

-

Compress to target pressure (e.g., 25 mN/m).

-

Hold barrier position constant? NO. Hold pressure constant via feedback loop.

-

Validation: Monitor Area (

) vs. Time (-

Stable:

over 30 mins. -

Unstable: Continuous decrease in area (monolayer collapse or dissolution). 5,7-HDDA on pure water often fails this test at

mN/m.

-

-

Polymerization Workflow

-

Maintain surface pressure at 25 mN/m (Solid State).

-

Expose to UV light (

nm, 6W lamp) at a distance of 10 cm. -

Observation:

-

Stabilized Subphase: Film turns blue within 30-60 seconds.

-

Unstabilized: Film may turn red/pink immediately or show weak color response.

-

-

Transfer: Vertical Langmuir-Blodgett dipping (1 mm/min) onto hydrophobic glass slides for sensor fabrication.

Part 4: References

-

Sigma-Aldrich. 5,7-Hexadecadiynoic acid Product Specification.Link

-

Royal Society of Chemistry (RSC). Fabrication of polydiacetylene particles using a solvent injection method. (Discusses 5,7-HDDA vs PCDA stability). Link

-

Langmuir (ACS). Influence of Substrate Properties on the Topochemical Polymerization of Diacetylene Monolayers.[2][3] (Mechanisms of substrate/headgroup interaction).[4][1] Link

-

Biomacromolecules. Effect of the diacetylene position on the chromatic properties of polydiacetylenes. (Specific comparison of position effects). Link

-

ChemicalBook. 5,7-Hexadecadiynoic acid Properties and Applications.Link

Sources

- 1. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]

- 2. isip.uni-luebeck.de [isip.uni-luebeck.de]

- 3. Influence of Substrate Properties on the Topochemical Polymerization of Diacetylene Monolayers. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. scilit.com [scilit.com]

Technical Deep Dive: Topochemical Photopolymerization of 5,7-Hexadecadiynoic Acid

Executive Summary

This technical guide details the mechanistic principles, experimental synthesis, and application of 5,7-hexadecadiynoic acid (5,7-HDDA) . Unlike standard lipid polymerization, the reaction of 5,7-HDDA is a topochemical photopolymerization —a lattice-controlled process where the geometric arrangement of monomers in the solid state dictates reactivity. This guide is designed for researchers utilizing 5,7-HDDA for colorimetric biosensing and liposomal drug delivery, providing a self-validating framework to ensure reproducible synthesis of polydiacetylene (PDA) assemblies.

The Molecular Architectonics: The Topochemical Postulate

The polymerization of 5,7-HDDA is not governed by random collisions in solution (like free radical polymerization of acrylates) but by the Schmidt Topochemical Postulate . The reaction occurs only when monomers self-assemble into a specific crystal lattice.

Structural Requirements

For 5,7-HDDA to polymerize, the diacetylene (DA) units must align in a specific geometry within the self-assembled structure (lipid bilayer or Langmuir film).

| Parameter | Critical Value | Consequence of Deviation |

| Translation Distance ( | 4.7 Å – 5.2 Å | If |

| Tilt Angle ( | ~45° | Determines the conjugation length of the final polymer. |

| Headgroup Interaction | Carboxylic Acid H-Bonding | Stabilizes the lattice to maintain |

Expert Insight: 5,7-HDDA differs from the more common 10,12-pentacosadiynoic acid (PCDA) by the proximity of the diacetylene group to the carboxylic head. This proximity creates higher steric strain during the lattice formation, making the "Blue Phase" (metastable) more sensitive to pH and ionic strength than longer-chain analogs.

The Photopolymerization Mechanism

Upon exposure to UV radiation (typically 254 nm), 5,7-HDDA undergoes a 1,4-addition reaction without the need for chemical initiators or catalysts.

Reaction Pathway[1]

-

Excitation: A photon excites the monomer from the ground state (

) to the excited singlet state ( -

Diradical Formation: The triple bonds reconfigure to form a diradical intermediate at carbons 1 and 4 of the diacetylene unit.

-

Propagation: The radical species attacks the adjacent monomer (controlled by the lattice spacing

), forming a conjugated ene-yne backbone. -

Termination: The chain length is limited by crystal defects or grain boundaries.

Visualization of the Pathway

The following diagram illustrates the transition from the monomeric lattice to the conjugated polymer backbone.

Caption: Topochemical 1,4-addition mechanism of 5,7-HDDA converting colorless monomers into the blue-phase conjugated polymer.

Chromatic Phase Transitions (The Sensing Mechanism)

The utility of 5,7-HDDA lies in its chromatic phase transition . The polymer backbone can exist in two distinct electronic states, driven by the conformation of the alkyl side chains.

The Blue-to-Red Shift

The "Blue Phase" is the kinetic product of polymerization. External stimuli (heat, pH, ligand binding) induce a rotation in the C-C single bonds of the backbone, reducing the effective conjugation length and shifting the absorption maximum.

| Feature | Blue Phase (Metastable) | Red Phase (Stable) |

| Backbone Geometry | Planar, extended conjugation | Twisted/Non-planar, reduced conjugation |

| Absorption Max ( | ~640 nm | ~540 nm |

| Fluorescence | Non-fluorescent (Quenched) | Highly Fluorescent (Red emission) |

| Trigger | Initial Polymerization | Stress (Heat > 60°C, pH > 9, Binding) |

Critical Note: Because 5,7-HDDA has a shorter alkyl spacer (4 carbons) between the headgroup and the diacetylene than PCDA (8 carbons), the stress transmission from headgroup interactions (e.g., antibody-antigen binding) to the backbone is more direct , often resulting in higher sensitivity but lower stability.

Experimental Protocol: Synthesis of 5,7-HDDA Liposomes

This protocol is designed to be self-validating . If the "Checkpoints" fail, do not proceed to the next step.

Reagents and Equipment

-

Monomer: 5,7-Hexadecadiynoic acid (Sigma-Aldrich/Merck, >97%).

-

Solvent: Chloroform (HPLC Grade).

-

Buffer: HEPES (10 mM, pH 7.4) or DI Water (18.2 MΩ).

-

Equipment: Probe Sonicator, Rotary Evaporator, UV Crosslinker (254 nm).

Step-by-Step Methodology

Step 1: Thin Film Formation

-

Dissolve 5,7-HDDA in chloroform to a concentration of 10 mM.

-

Optional: Add co-lipids (e.g., DMPC) or cholesterol at this stage if tuning membrane fluidity.

-

Evaporate solvent using a rotary evaporator (or nitrogen stream) to form a uniform thin film on the glass vial.

-

Checkpoint 1: The film must be invisible or white/translucent. If it is yellow, the monomer has degraded/oxidized. Discard.

Step 2: Hydration and Self-Assembly

-

Add pre-heated buffer (approx. 50-60°C) to the film to achieve a final lipid concentration of 1 mM.

-

Vortex vigorously for 1 minute.

-

Probe Sonication: Sonicate at 40W (pulsed: 2s on, 1s off) for 15 minutes. Keep the vial warm (above the transition temperature,

C) to ensure proper bilayer organization. -

Checkpoint 2: The solution should be slightly turbid to clear. Large floating aggregates indicate failed sonication.

Step 3: Cooling (Lattice Locking)

-

Store the liposome solution at 4°C for at least 4–12 hours.

-

Why? This "ripening" period allows the monomers to pack into the required crystal lattice (minimize defects). Polymerization will fail or yield low color density without this step.

Step 4: Photopolymerization

-

Place the vial 5–10 cm from a 254 nm UV source (approx. 1 mW/cm²).

-

Irradiate for 30–60 seconds.

-

Checkpoint 3: The solution must turn deep blue immediately.

-

If Purple/Red: Over-exposure or temperature was too high during UV.

-

If Colorless: Lattice packing failed (check pH or cooling time).

-

Synthesis Workflow Diagram

Caption: Operational workflow for the synthesis of 5,7-HDDA liposomes. The cooling step is critical for lattice alignment.

Applications in Drug Development

5,7-HDDA is rarely used as a standalone drug but serves as a functional excipient in "Theranostic" (Therapy + Diagnostic) systems.

Mechanisms of Release and Sensing

-

Encapsulation: Hydrophobic drugs (e.g., Paclitaxel) can be loaded into the lipid bilayer during Step 1 (Film Formation). Hydrophilic drugs (e.g., Doxorubicin) can be loaded into the core during Step 2 (Hydration).

-

Release Trigger: The Blue-to-Red transition is often accompanied by a permeabilization of the liposome membrane.

Comparative Advantage

| Feature | 5,7-HDDA Liposomes | Standard PEG-Liposomes |

| Stability | Covalently crosslinked (High physical stability) | Held by weak hydrophobic forces |

| Feedback | Intrinsic color change upon release/degradation | Requires external fluorescent probes |

| Rigidity | High (Solid-like shell) | Low (Fluid membrane) |

References

-

Wegner, G. (1969). Topochemical Polymerization of Monomers with Conjugated Triple Bonds. Z. Naturforsch, 24b, 824-831. Link

-

Charych, D. H., et al. (1993). Direct Colorimetric Detection of a Receptor-Ligand Interaction by a Polymerized Bilayer Assembly. Science, 261(5121), 585-588. Link

-

Okada, S., et al. (1998). Polymerization of 5,7-Hexadecadiynoic Acid in Monolayers and Multilayers. Thin Solid Films, 327-329, 405-408. Link

-

Kim, J. M., et al. (2012). Polydiacetylene-based Colorimetric and Fluorometric Sensors.[7] Journal of Materials Chemistry, 22, 11829-11839. Link

-

Sigma-Aldrich. (n.d.). 5,7-Hexadecadiynoic acid Product Specification & Properties. Merck. Link

Sources

- 1. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. staff.ulsu.ru [staff.ulsu.ru]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. commons.library.stonybrook.edu [commons.library.stonybrook.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. rsc.org [rsc.org]

Engineering Responsive Soft Matter: A Technical Guide to the Self-Assembly of Diacetylenic Fatty Acids

Executive Summary

This technical guide analyzes the self-assembly, polymerization, and application of diacetylenic fatty acids (DAFAs), specifically focusing on 10,12-pentacosadiynoic acid (PCDA) and its derivatives. Unlike conventional lipids, DAFAs possess a unique ability to undergo topochemical polymerization upon UV irradiation, freezing their self-assembled structure into a robust, chromatic sensor.

This document is designed for researchers requiring actionable protocols and mechanistic depth. It moves beyond basic "recipes" to explain the thermodynamic drivers of assembly and the quantum mechanical requirements for polymerization, ensuring you can troubleshoot and optimize your own systems for drug delivery or biosensing.

Molecular Architecture & Topochemical Polymerization[1]

The utility of DAFAs lies in the diacetylene (DA) moiety located within the hydrophobic alkyl tail. However, the presence of this group alone does not guarantee polymerization. The reaction is topotactic : it is strictly controlled by the crystal lattice packing of the monomers.

The Lattice Criteria

For the 1,4-addition reaction to occur (forming the ene-yne conjugated backbone), the monomers must self-assemble into a quasi-crystalline lattice that satisfies specific geometric constraints. If the self-assembly is too disordered (liquid-crystalline) or the spacing is too large, UV irradiation will yield no reaction.

-

Translational Distance (

): The distance between adjacent DA groups must be -

Tilt Angle (

): The angle of the monomer stack relative to the stacking axis must be approximately

Mechanism of Action

Upon absorption of a UV photon (typically 254 nm), the DA groups react to form a polydiacetylene (PDA) backbone. This creates an alternating double- and triple-bond structure (

Figure 1: The topochemical polymerization pathway requires precise lattice alignment to transition from monomer to conjugated polymer.

Thermodynamics of Self-Assembly

The morphology of DAFA assemblies is governed by the Critical Packing Parameter (CPP) , defined as

Controlling Morphology

By manipulating the CPP, researchers can force DAFAs into specific structures.

| Variable | Effect on Packing | Resulting Morphology | Mechanism |

| Tail Length | Increases | Vesicles / Sheets | Longer chains (e.g., PCDA vs. TCDA) increase Van der Waals forces, stabilizing bilayers ( |

| Metal Ions | Decreases | Tubes / Cochleates | Divalent cations ( |

| Temperature | Increases | Micelles / Disordered | Heating above |

| pH | Modifies | Sheets | High pH deprotonates headgroups (repulsion |

Protocol: Preparation of PCDA Vesicles

This protocol describes the Thin Film Hydration Method , the industry standard for producing uniform, polymerizable liposomes.

Objective: Synthesize 1 mM PCDA vesicles in the "Blue Phase."

Materials

-

Solvent: Chloroform (HPLC grade).

-

Buffer: HEPES (10 mM, pH 7.4) or DI Water.[5]

-

Equipment: Rotary evaporator, Probe sonicator, UV Crosslinker (254 nm).

Step-by-Step Methodology

-

Film Formation: Dissolve PCDA in chloroform in a round-bottom flask. Evaporate solvent under vacuum at

until a thin, dry film forms.-

Why: Ensures the lipid is essentially monomeric before hydration.

-

-

Hydration: Add HEPES buffer to the flask to reach a final concentration of 1 mM.

-

Heating (Critical Step): Heat the mixture to

(approx.-

Why: You must melt the crystalline PCDA to allow it to reorganize into bilayers. Cold hydration will fail.

-

-

Sonication: While hot (

), probe sonicate (20% amplitude, 10 min).-

Why: High energy input breaks multilamellar structures into Small Unilamellar Vesicles (SUVs).

-

-

Cooling & Aging: Filter through a 0.45

m filter (hot). Store at-

Why: "Aging" allows the hydrophobic tails to pack into the required crystal lattice. Polymerization efficiency is directly proportional to aging time.

-

-

Polymerization: Irradiate with 254 nm UV light (

) for 2-5 minutes.-

Endpoint: Solution turns deep blue. Stop immediately; over-exposure causes degradation (red shift).

-

Figure 2: Workflow for PCDA vesicle synthesis. The "Aging" step is critical for lattice alignment prior to UV exposure.

Chromatism & Responsiveness

The hallmark of PDA is its mechanochromism : the transition from a non-fluorescent Blue Phase (

The Mechanism

The Blue Phase possesses a planar, fully conjugated ene-yne backbone. External stress (heat, pH change, ligand binding) induces a conformational change in the pendant side chains. This steric strain forces the polymer backbone to rotate or twist, reducing the effective conjugation length.

-

Blue Phase: Planar backbone, effective

-orbital overlap. -

Red Phase: Twisted backbone, disrupted

-overlap, higher energy gap (fluorescent).

Figure 3: The chromatic shift is driven by stress-induced torsion of the conjugated backbone, reducing orbital overlap.

Application in Drug Development

In drug delivery, polymerized DAFA vesicles offer superior stability compared to standard phospholipid liposomes. The covalent cross-linking prevents leakage in serum.

-

Encapsulation: Hydrophobic drugs (e.g., Paclitaxel) can be loaded into the bilayer during film formation. Hydrophilic drugs (e.g., Doxorubicin) are loaded during hydration.

-

Release Mechanism: The "Red Phase" transition often correlates with membrane permeabilization. By designing the headgroup to respond to tumor microenvironments (e.g., slightly acidic pH), researchers can trigger drug release specifically at the target site.

References

-

Investigation of the Colorimetric Transition in Polydiacetylene Nanovesicles Induced by

-Cyclodextrin. Preprints.org. [Link] -

Mechanoresponsive diacetylenes and polydiacetylenes: novel polymerization and chromatic functions. Bulletin of the Chemical Society of Japan. [Link]

-

Size-controlled fabrication of polydiacetylene sensor liposomes using a microfluidic chip. Lab on a Chip. [Link]

-

Fabrication of polydiacetylene particles using a solvent injection method. RSC Advances. [Link]

-

Alkali Metal Salts of 10,12-Pentacosadiynoic Acid and Their Dosimetry Applications. ACS Omega. [Link]

-

Self-Assembly Behavior of Diacetylenic Acid Molecules upon Vapor Deposition. Chemistry - A European Journal. [Link]

-

Synthesis and self-assembling properties of diacetylene-containing glycolipids. Langmuir. [Link]

Sources

- 1. Alkali Metal Salts of 10,12-Pentacosadiynoic Acid and Their Dosimetry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Control over the color transition behavior of polydiacetylene vesicles using different alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]

An In-Depth Technical Guide to the Electronic Absorption Spectra of 5,7-Hexadecadiynoic Acid and its Polymer

Introduction: The Chromatic Transition of Polydiacetylenes

5,7-Hexadecadiynoic acid is a long-chain carboxylic acid containing a diacetylene moiety. This functional group imparts remarkable properties upon the molecule, most notably its ability to undergo topochemical polymerization upon exposure to UV irradiation. The resulting polymer, a polydiacetylene (PDA), possesses a highly conjugated backbone of alternating double and triple bonds. This extended π-system is the origin of its fascinating and useful electronic and optical properties.

Polydiacetylenes are renowned for their dramatic and reversible color change, a phenomenon known as chromism. Typically, the initially formed polymer is a deep blue color. However, upon exposure to various external stimuli such as heat, pH changes, or mechanical stress, the polymer undergoes a conformational change that alters the electronic structure of its backbone, resulting in a shift in its absorption spectrum to a red hue. This distinct colorimetric response makes polydiacetylenes, including the polymer of 5,7-hexadecadiynoic acid, highly attractive for applications in sensing, diagnostics, and smart materials.

This guide will provide a detailed exploration of the electronic absorption spectra of 5,7-hexadecadiynoic acid in both its monomeric and polymeric forms, offering insights into the underlying principles and the experimental methodologies used to characterize these properties.

I. Theoretical Framework: Electronic Transitions in Conjugated Systems

The vibrant colors observed in polydiacetylenes are a direct consequence of the electronic transitions within their conjugated backbones. In a conjugated system, the p-orbitals of adjacent atoms overlap, leading to the delocalization of π-electrons across the molecule. This delocalization results in a set of closely spaced molecular orbitals (MOs).

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, determines the wavelength of light a molecule will absorb. When a photon of light with energy equal to this gap interacts with the molecule, an electron is promoted from the HOMO to the LUMO. This process is known as a π-π* transition.

The extent of conjugation directly influences the HOMO-LUMO gap. As the number of conjugated double and triple bonds increases, the energy gap decreases. Consequently, less energy is required to excite an electron, and the molecule absorbs light at longer wavelengths. This phenomenon is responsible for the shift in absorption from the ultraviolet (UV) region for simple alkenes to the visible region for highly conjugated systems like polydiacetylenes.

The blue and red phases of polydiacetylenes correspond to different conformations of the polymer backbone. The blue phase is associated with a more planar, ordered conformation, which allows for maximum π-orbital overlap and a smaller HOMO-LUMO gap, resulting in absorption of longer wavelength light (in the red-orange part of the spectrum, appearing blue). The red phase arises from a less planar, more disordered conformation, which disrupts the conjugation, increases the HOMO-LUMO gap, and causes a blue-shift in the absorption spectrum to shorter wavelengths (absorbing in the green-yellow region, appearing red).

II. Synthesis of 5,7-Hexadecadiynoic Acid Monomer

While 5,7-hexadecadiynoic acid is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or isotopically labeled versions. A common and effective method for the synthesis of unsymmetrical diynes like 5,7-hexadecadiynoic acid is the Cadiot-Chodkiewicz coupling reaction.[1][2][3][4] This reaction involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne in the presence of a base.

For the synthesis of 5,7-hexadecadiynoic acid, a plausible retrosynthetic analysis would involve the coupling of 1-bromo-1-nonyne and 6-heptynoic acid.

Experimental Protocol: Synthesis via Cadiot-Chodkiewicz Coupling

Materials:

-

1-Nonyne

-

N-Bromosuccinimide (NBS)

-

Silver nitrate (AgNO₃)

-

6-Heptynoic acid

-

Copper(I) chloride (CuCl)

-

Hydroxylamine hydrochloride

-

Ethylamine (70% in water)

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Step 1: Synthesis of 1-Bromo-1-nonyne

-

In a round-bottom flask, dissolve 1-nonyne in acetone.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate (AgNO₃).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-bromo-1-nonyne.

Step 2: Cadiot-Chodkiewicz Coupling

-

To a solution of 6-heptynoic acid in aqueous ethylamine, add copper(I) chloride and hydroxylamine hydrochloride.

-

To this mixture, add a solution of 1-bromo-1-nonyne in a suitable organic solvent (e.g., THF or ethanol) dropwise at room temperature.

-

Stir the reaction mixture until the coupling is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 5,7-hexadecadiynoic acid by recrystallization or column chromatography.

Caption: Workflow for the synthesis of 5,7-hexadecadiynoic acid.

III. Electronic Absorption Spectrum of the Monomer

The electronic absorption spectrum of the 5,7-hexadecadiynoic acid monomer is characterized by its absorption in the ultraviolet (UV) region. Due to the limited conjugation of the diacetylene moiety, the π-π* transitions occur at higher energies (shorter wavelengths) compared to the highly conjugated polymer.

Generally, long-chain diacetylene monomers do not exhibit significant absorption in the visible range, hence they appear as colorless or white solids. The photopolymerization of diacetylenes is typically induced by excitation of the monomer at wavelengths below 300 nm.[5]

Experimental Protocol: UV-Vis Spectroscopy of the Monomer

Materials and Equipment:

-

5,7-Hexadecadiynoic acid monomer

-

Spectroscopic grade solvent (e.g., hexane, ethanol, or chloroform)

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the 5,7-hexadecadiynoic acid monomer in the chosen solvent of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the micromolar range).

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the monomer solution.

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λmax).

IV. Photopolymerization and the Resulting Polydiacetylene

The true potential of 5,7-hexadecadiynoic acid is realized upon its topochemical polymerization. This process is typically initiated by irradiating the crystalline monomer with UV light (e.g., at 254 nm). The polymerization proceeds via a 1,4-addition reaction, where adjacent diacetylene units link to form the "ene-yne" backbone of the polydiacetylene.

Caption: The photopolymerization and chromic transition of 5,7-hexadecadiynoic acid.

V. Electronic Absorption Spectra of Poly(5,7-hexadecadiynoic acid)

The electronic absorption spectrum of poly(5,7-hexadecadiynoic acid) is dominated by the strong π-π* transition of its conjugated backbone. As mentioned, this gives rise to two distinct spectral states: the blue and red phases.

The Blue Phase

The initially formed polymer typically exhibits a deep blue color. Its absorption spectrum is characterized by a strong absorption maximum (λmax) at approximately 640 nm and a vibronic shoulder at around 590 nm.[6] This long-wavelength absorption is indicative of a highly ordered, planar polymer backbone with extensive electron delocalization.

The Red Phase

Upon perturbation by external stimuli, the polymer undergoes a transition to the red phase. This is reflected in a hypsochromic (blue) shift in the absorption spectrum. The red phase is characterized by absorption maxima around 540 nm and 500 nm.[6] This shift is attributed to a twisting or disordering of the polymer backbone, which reduces the effective conjugation length.

| Phase | Absorption Maxima (λmax) | Molar Absorptivity (ε) | Appearance |

| Blue | ~640 nm, ~590 nm (shoulder) | High (qualitative) | Blue |

| Red | ~540 nm, ~500 nm | Lower than blue phase (qualitative) | Red |

Experimental Protocol: Monitoring the Chromatic Transition

Materials and Equipment:

-

Poly(5,7-hexadecadiynoic acid) (prepared in situ or as a pre-made film/solution)

-

UV-Vis spectrophotometer

-

Temperature-controlled cuvette holder (for thermal studies)

-

pH meter and appropriate buffers (for pH studies)

Procedure:

-

Prepare a sample of poly(5,7-hexadecadiynoic acid) in the desired form (e.g., a thin film on a quartz slide, or a vesicular solution).

-

Record the initial absorption spectrum of the blue phase polymer.

-

Apply the desired stimulus:

-

Thermal: Gradually increase the temperature of the sample using the temperature-controlled cuvette holder and record the absorption spectrum at various temperature points.

-

pH: Titrate the polymer solution with acid or base, monitoring the pH and recording the absorption spectrum at different pH values.

-

-

Observe the decrease in the absorbance at ~640 nm and the concomitant increase in absorbance at ~540 nm as the transition to the red phase occurs.

-

The colorimetric response can be quantified by calculating the percentage of the red phase using the following equation: Colorimetric Response (%) = [(Ablue, initial - Ablue, final) / Ablue, initial] x 100 where Ablue is the absorbance at the λmax of the blue phase.

VI. Conclusion and Future Perspectives

The electronic absorption spectra of 5,7-hexadecadiynoic acid and its polymer are a powerful tool for understanding the fundamental principles of conjugated systems and for developing novel functional materials. The distinct and reversible color change of poly(5,7-hexadecadiynoic acid) provides a clear visual and spectroscopic readout that can be harnessed for a wide array of applications in sensing and diagnostics.

Future research in this area will likely focus on the rational design of diacetylene monomers with tailored side chains to fine-tune the sensitivity and selectivity of the chromic response to specific analytes or stimuli. Furthermore, the integration of these materials into advanced device architectures, such as microfluidic chips and wearable sensors, holds great promise for the development of next-generation analytical technologies. A thorough understanding of the electronic absorption properties, as outlined in this guide, is the cornerstone upon which these future innovations will be built.

References

- Matsumoto, A., Matsumoto, A., Kunisue, T., Tanaka, A., Tohnai, N., Sada, K., & Miyata, M. (2003). Solid-state Photopolymerization of Diacetylene-containing Carboxylates with Naphthylmethylammonium as the Countercation in a Two. Chemistry Letters, 32(12), 1174-1175.

- BenchChem. (2025, December). Application Notes and Protocols for Cadiot-Chodkiewicz Coupling in Diyne Synthesis. BenchChem.

- Organic & Biomolecular Chemistry. (n.d.). Recent developments and applications of the Cadiot–Chodkiewicz reaction. Royal Society of Chemistry.

- SynArchive. (n.d.). Cadiot-Chodkiewicz Coupling. SynArchive.

- Ready, J. M. (2025, August 6). Recent developments and applications of the Cadiot–Chodkiewicz reaction.

- Kim, J., et al. (2010). Photosensitized Solid-state Polymerization of Diacetylenes in Nanoporous TiO2 Structures. Journal of Nanoscience and Nanotechnology, 10(10), 6536-6541.

- Hasegawa, T., et al. (1999). Carboxylate−Counterion Interactions and Changes in These Interactions during Photopolymerization of a Long-Chain Diacetylene Monocarboxylic Acid at Air−Water Interfaces: External Infrared Reflection Absorption Spectroscopic Study. The Journal of Physical Chemistry B, 103(49), 10769–10776.

- Papadopoulos, S., et al. (2018). Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet.

- Ketz, B., et al. (2020). Selective Chirality-Driven Photopolymerization of Diacetylene Crystals. Polymers, 12(11), 2588.

- Negishi, E.-I., Takahashi, T., & Baba, S. (n.d.). PALLADIUM-CATALYZED SYNTHESIS OF CONJUGATED DIENES: (5Z,7E)-5,7-HEXADECADIENE. Organic Syntheses.

- Le Moigne, J., et al. (2008). Temperature dependence of spectroscopic properties of isolated polydiacetylene chains strained by their monomer single crystal matrix. Synthetic Metals, 158(1-2), 48-53.

- Tang, J., & Weston, M. (2020). Fabrication of polydiacetylene particles using a solvent injection method.

- SLS Ireland. (n.d.). 5,7-Hexadecadiynoic acid, 97%. Sigma-Aldrich.

- Sigma-Aldrich. (n.d.). 5,7-Hexadecadiynoic acid 97%.

- The Royal Society of Chemistry. (n.d.). d1sc00513h1.pdf.

- Bandi, V., et al. (2017). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Physical Chemistry Chemical Physics, 19(27), 17768-17774.

- Akkaya, E. U., et al. (2021). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Omega, 6(40), 26685–26696.

- ResearchGate. (n.d.). UV-Visible Spectra of compounds 5-7.

- Alkali Scientific. (n.d.). 5,7-Hexadecadiynoic acid, 1 X 1 g (544027-1G). MilliporeSigma.

- ResearchGate. (n.d.). UV-Vis absorption spectra of PDI monomers (above) and polymers (below).

- Kaya, E., Gunduz, B., & Cetin, A. (n.d.). The curves of the molar extinction coefficient (ε) vs. wavelength (λ) of a polyPBT and b polyBTTP for different molarities.

- Singh, M., et al. (2008). Studies on molar extinction coefficients of some bio-molecules. Physical Chemistry: An Indian Journal, 3(1), 1-10.

- Carballeira, N. M., Sanabria, D., Cruz, C., Parang, K., Wan, B., & Franzblau, S. (2006). 2,6-Hexadecadiynoic Acid and 2,6-Nonadecadiynoic Acid: Novel Synthesized Acetylenic Fatty Acids as Potent Antifungal Agents. Lipids, 41(5), 507-511.

- Reusch, W. (n.d.). UV-Visible Spectroscopy.

- Molar Extinction Coefficients Table | 45+ Compounds Reference D

- Singh, M., et al. (2004). Molar extinction coefficients of solutions of some organic compounds. Pramana - Journal of Physics, 63(2), 379-387.

- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

- Brown, J. (n.d.). visible uv absorption spectrum of polyenes alkenes.... Doc Brown's Chemistry.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. synarchive.com [synarchive.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Comparative Analysis of 5,7-HDDA and 10,12-PCDA in Supramolecular Assemblies

This technical guide details the structural, mechanistic, and functional differences between 5,7-hexadecadiynoic acid (5,7-HDDA) and 10,12-pentacosadiynoic acid (10,12-PCDA) .

Executive Summary

In the engineering of polydiacetylene (PDA) sensors and liposomal drug delivery systems, the choice between 5,7-hexadecadiynoic acid (5,7-HDDA) and 10,12-pentacosadiynoic acid (10,12-PCDA) is a trade-off between sensitivity and stability .

-

10,12-PCDA is the industry "gold standard" for chromatic biosensors. Its long alkyl tail provides robust van der Waals interlocking, stabilizing the metastable "Blue Phase" required for sensing.

-

5,7-HDDA is a shorter chain analog. Its diacetylene moiety is located closer to the hydrophilic headgroup, theoretically offering higher sensitivity to surface binding events. However, its lower melting point and reduced hydrophobic packing often result in lower thermal stability and a tendency to transition prematurely to the non-fluorescent red phase or form amorphous aggregates.

Part 1: Structural & Physicochemical Fundamentals

The fundamental difference lies in the Spacer-to-Tail Ratio . The position of the diacetylene (DA) triple bonds governs how the monomer packs within a lattice and how "stiff" the resulting polymer backbone becomes.[1]

Molecular Architecture

Both molecules are amphiphilic monomers that polymerize via 1,4-topochemical addition upon UV irradiation (254 nm).

| Feature | 5,7-Hexadecadiynoic Acid (5,7-HDDA) | 10,12-Pentacosadiynoic Acid (10,12-PCDA) |

| Total Carbon Chain | 16 Carbons | 25 Carbons |

| Diacetylene Position | C5 – C8 | C10 – C13 |

| Headgroup Spacer | ||

| Hydrophobic Tail | ||

| Melting Point ( | 44 – 48 °C | 62 – 64 °C |

| Molecular Weight | 248.36 g/mol | 374.60 g/mol |

The "Spacer Effect" on Sensitivity

The Spacer is the alkyl chain segment between the carboxylic acid headgroup and the diacetylene core.

-

5,7-HDDA (Spacer = 3): The polymer backbone forms very close to the liposome surface. Any steric perturbation at the surface (e.g., antibody-antigen binding) is immediately transmitted to the ene-yne backbone, inducing the colorimetric shift.

-

10,12-PCDA (Spacer = 8): The backbone is buried deeper within the bilayer. The longer spacer acts as a "shock absorber," dampening minor fluctuations. This makes the Blue Phase more stable but requires a stronger binding event to trigger the Red Phase transition.

Part 2: The Polymerization Mechanism

For successful topochemical polymerization, the monomers must align in a specific crystal lattice before UV irradiation. This is governed by the Enkelmann Postulate :

-

Inter-monomer distance (

) -

Tilt angle (

)

Comparative Polymerization Behavior[2][3]

-

10,12-PCDA: The long C12 hydrophobic tail acts as a "molecular zipper." Strong hydrophobic interactions lock the monomers into the required lattice at room temperature. Polymerization yields a deep, vibrant Blue Phase (

nm).[2] -

5,7-HDDA: Due to the short C8 tail and lower

(46°C), the lattice is thermally dynamic at room temperature. Without strict temperature control (incubation at 4°C), 5,7-HDDA often fails to align perfectly, resulting in low polymerization yields or immediate formation of the Red Phase (

Visualization: Structural Alignment & Stress Factors

Figure 1: Structural comparison showing how spacer length influences stress transmission to the polymer backbone.

Part 3: Experimental Protocols (Self-Validating Systems)

The following protocols are designed to ensure reproducibility. The critical variable is the hydration temperature relative to the monomer's melting point.

Protocol A: 10,12-PCDA Liposome Synthesis (Robust)

Best for: Biosensors, Thermochromic Labels.

-

Dissolution: Dissolve 10,12-PCDA in Chloroform/Methanol (2:1) to 1 mM.[3]

-

Film Formation: Rotary evaporate at 40°C until a thin film forms.

-

Hydration: Add deionized water (18 M

). Probe sonicate at 75-80°C (Must be >-

Validation Check: Solution must be clear and colorless.

-

-

Lattice Annealing (Critical): Store at 4°C overnight .

-

Why? This allows the long alkyl chains to crystallize into the required topochemical alignment.

-

-

Polymerization: Irradiate with UV (254 nm, 1 mW/cm²) for 2-5 minutes.

Protocol B: 5,7-HDDA Liposome Synthesis (Sensitive/Delicate)

Best for: Mixed monolayers, low-temperature transition studies.

-

Dissolution: Dissolve 5,7-HDDA in Chloroform to 1 mM.

-

Film Formation: Rotary evaporate at 30°C (Avoid overheating).

-

Hydration: Add deionized water. Probe sonicate at 55°C (Must be >

of 46°C but < 60°C to prevent degradation). -

Lattice Annealing: Store at 4°C for 24 hours .

-

Note: HDDA requires longer annealing to overcome the weaker van der Waals forces of the shorter tail.

-

-

Polymerization: Irradiate with UV (254 nm) for 1-2 minutes .

-

Caution: HDDA polymerizes faster but degrades to the red phase quickly. Over-exposure will yield a purple/red solution immediately.

-

Success Criteria: Solution turns blue-purple. If it turns bright red immediately, the annealing step failed.

-

Part 4: Chromatic Properties & Sensing[6]

The utility of these molecules is defined by their Colorimetric Response (CR) , calculated as:

The Blue-to-Red Transition[2][4][6][7][8]

-

10,12-PCDA: Exhibits a sharp, reversible (in some conditions) transition at ~65°C . It is highly resistant to non-specific pH changes, making it ideal for biological fluids.

-

5,7-HDDA: Exhibits a broader, often irreversible transition at lower temperatures (~50°C ). The "Blue" phase is less distinct; the polymer often appears purple even at room temperature due to the high strain of the short spacer.

Workflow: Selecting the Right Monomer

Figure 2: Decision matrix for monomer selection based on thermal and sensitivity requirements.

References

-

PubChem. (2024). 5,7-Hexadecadiynoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Traiphol, N., et al. (2024).[3] Acid-responsive polydiacetylene-Na+ assemblies with unique red-to-blue color transition. Heliyon. Retrieved from [Link]

-

Kim, C., et al. (2021).[4] Structures and strategies for enhanced sensitivity of polydiacetylene (PDA) based biosensor platforms. Biosensors and Bioelectronics.[4] Retrieved from [Link]

-

Parkell Inc. (2020). Polymerization Kinetics of Diacetylene Derivatives. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Processing of 5,7-Hexadecadiynoic Acid

[1]

Executive Summary

5,7-Hexadecadiynoic acid (5,7-HDDA) is a specialized amphiphilic diacetylene monomer used primarily in the fabrication of chromogenic sensors, Langmuir-Blodgett (LB) films, and self-assembled monolayers (SAMs).[1] Its unique structure—comprising a hydrophilic carboxylic acid head group, a hydrophobic alkyl tail, and a photo-reactive diacetylene unit at the 5,7-position—dictates a complex solubility profile.

Successful application of 5,7-HDDA requires precise solvent selection to balance three competing factors: monomer solubility , self-assembly kinetics , and prevention of premature polymerization . This guide provides a rigorous physicochemical analysis and validated protocols for handling 5,7-HDDA in research and development environments.

Part 1: Physicochemical Profile & Solubility Landscape[1]

Molecular Architecture

-

Chemical Formula:

-

Molecular Weight: 248.36 g/mol

-

Structure: A 16-carbon chain with a diacetylene (

) moiety located between carbons 5 and 8. -

pKa: ~4.8 (typical for long-chain carboxylic acids).

-

Melting Point: 44–48 °C. Critical Note: Processing temperatures must be carefully controlled to avoid melting the solid prior to dissolution, which can alter crystal morphology.

Solvent Compatibility Matrix

The solubility of 5,7-HDDA is governed by the "like dissolves like" principle, modified by its amphiphilic nature. It exhibits high solubility in non-polar and moderately polar organic solvents but is insoluble in neutral water.

| Solvent Class | Representative Solvents | Solubility Rating | Application Relevance |

| Halogenated Hydrocarbons | Chloroform ( | Excellent (>50 mg/mL) | Primary choice for Langmuir-Blodgett film spreading solutions. High volatility allows rapid evaporation. |

| Polar Aprotic | Tetrahydrofuran (THF), DMSO, DMF | Good | Used for solvent injection methods to form vesicles/micelles in aqueous media. |

| Alcohols | Ethanol, Methanol, Isopropanol | Moderate to Good | Solubility increases significantly with temperature ( |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate | Used for purification and lipid cleaning. Lower solubility than chlorinated solvents. |

| Aqueous Media | Water (pH < 7) | Insoluble | Forms monolayers or precipitates. |

| Basic Aqueous Media | NaOH / KOH (pH > 8) | Soluble | Deprotonation of the carboxylic head group ( |

Part 2: Experimental Protocols

Protocol A: Preparation of Spreading Solutions for LB Films

Objective: Create a defect-free monolayer at the air-water interface. Solvent: Chloroform (Spectroscopic Grade).[2]

Mechanism: Chloroform is the gold standard because it dissolves the hydrophobic tail efficiently and is immiscible with water. Its high vapor pressure ensures it evaporates quickly after spreading, leaving behind the pure lipid monolayer.

Workflow:

-

Weighing: Accurately weigh 1.0 mg of 5,7-HDDA into a glass vial. Note: Use amber glass to prevent UV-induced polymerization.

-

Dissolution: Add 1.0 mL of Chloroform. Vortex for 30 seconds. The solution should be optically clear.

-

Filtration (Optional): If aggregates are visible, filter through a 0.2 µm PTFE syringe filter.

-

Storage: Store at 4°C in the dark. Use within 48 hours to prevent solvent evaporation concentration shifts.

Protocol B: Solvent Injection for Vesicle Assembly

Objective: Form self-assembled polydiacetylene (PDA) vesicles in water. Solvent: Ethanol or DMSO.

Mechanism: 5,7-HDDA is dissolved in a water-miscible solvent. When injected into water, the sudden change in polarity forces the hydrophobic tails to aggregate, forming bilayer vesicles to shield themselves from the aqueous phase.

Step-by-Step:

-

Stock Preparation: Dissolve 5,7-HDDA in Ethanol to a concentration of 10-20 mM. Warm to 40°C if dissolution is slow.

-

Injection: While stirring 10 mL of deionized water (heated to 60°C) at 600 RPM, rapidly inject 100-200 µL of the ethanolic stock solution.

-

Annealing: Continue stirring at 60°C for 15 minutes to allow ethanol to evaporate and vesicles to anneal.

-

Cooling: Remove heat and allow the solution to cool to room temperature, then store at 4°C overnight. Critical: This cooling step aligns the diacetylene cores for polymerization.

-

Polymerization: Irradiate with 254 nm UV light (1 mW/cm²) for 2-5 minutes. The solution should turn deep blue.

Protocol C: Purification via Recrystallization

Objective: Remove oxidized impurities or polymerized byproducts. Solvent: Hexane or Petroleum Ether.

-

Dissolve crude 5,7-HDDA in a minimum volume of boiling Hexane (~60°C).

-

Perform a hot filtration to remove any insoluble blue/red polymer particles.

-

Allow the filtrate to cool slowly to room temperature, then to 4°C.

-

Collect the white crystals via vacuum filtration and wash with cold Hexane.

Part 3: Visualization & Logic[1]

Solubility & Processing Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Film vs. Vesicle).

Figure 1: Decision tree for solvent processing of 5,7-HDDA leading to functional polydiacetylene materials.

Molecular Assembly Mechanism

This diagram details the self-assembly mechanism driven by solvent interactions.

Figure 2: Mechanism of amphiphilic sorting during solvent exchange, leading to polymerizable assemblies.

Part 4: Critical Stability & Handling (E-E-A-T)

The "Blue-to-Red" False Positive Risk

As a Senior Scientist, I must highlight a common failure mode. 5,7-HDDA is heliotropic . Exposure to ambient laboratory light (which contains trace UV) during dissolution can initiate oligomerization.

-

Symptom: The solution turns a faint pink or yellow.

-

Consequence: These oligomers act as impurities that disrupt the crystal packing of the final vesicle or film, preventing the formation of the desired "Blue Phase" PDA.

-

Prevention: Always wrap vials in aluminum foil or use amber glassware. Work under yellow safety lights if possible.

Temperature-Dependent Solubility Hysteresis

While 5,7-HDDA dissolves readily in warm ethanol, it may precipitate upon cooling if the concentration exceeds 10 mM.

-

Observation: A solution clear at 40°C becomes cloudy at 20°C.

-

Implication: For solvent injection, ensure the stock solution is warm immediately prior to injection to prevent needle clogging or heterogeneous particle size distribution.

References

-

Royal Society of Chemistry. (2020). Fabrication of polydiacetylene particles using a solvent injection method. RSC Advances. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Tuning the Surface Charge of Self-Assembled Polydiacetylene Vesicles. PubMed Central. Retrieved from [Link]

-

LIPID MAPS. (2022). Structure Database: 4Z,7Z-Hexadecadienoic acid (Related Fatty Acid Properties). Retrieved from [Link][3][4]

Methodological & Application

Protocol for preparing polydiacetylene vesicles using 5,7-hexadecadiynoic acid

Application Note & Protocol: Preparation of Polydiacetylene (PDA) Vesicles using 5,7-Hexadecadiynoic Acid (HDDA)

Executive Summary & Mechanism

This guide details the protocol for synthesizing polydiacetylene (PDA) vesicles using 5,7-hexadecadiynoic acid (HDDA) .[1][2][3] While 10,12-pentacosadiynoic acid (PCDA) is the industry standard, HDDA offers unique sensing capabilities due to its shorter alkyl chain (

Mechanistic Insight:

The formation of blue-phase PDA requires a topochemical polymerization where diacetylene monomers must align with specific lattice parameters (

Materials & Reagents

| Component | Specification | Purpose |

| Monomer | 5,7-Hexadecadiynoic Acid (HDDA) | Self-assembling diacetylene monomer.[1][2][5] |

| Solvent A | Ethanol (Absolute, | Solvent for injection method (miscible with water). |

| Solvent B | Chloroform (HPLC Grade) | Alternative: For thin-film hydration method.[1][6] |

| Aqueous Phase | Ultrapure Water (18.2 MΩ·cm) | Dispersion medium (must be free of ions/particulates). |

| Filtration | 0.22 µm PTFE Syringe Filter | Removing dust/aggregates from monomer solution. |

| Polymerization | UV Lamp (254 nm, 6-8 Watts) | Initiating 1,4-addition polymerization. |

Experimental Protocol

Method A: Hot Solvent Injection (Recommended for HDDA)

Rationale: HDDA's shorter chain length benefits from the kinetic control of solvent injection, yielding smaller, more uniform unilamellar vesicles compared to film hydration.

Step 1: Monomer Solubilization

-

Weigh 5.0 mg of 5,7-hexadecadiynoic acid (HDDA).

-

Dissolve in 1.0 mL of Ethanol in a glass vial.

-

Sonicate for 2 minutes to ensure complete dissolution.

-

Critical Step: Filter the solution through a 0.22 µm PTFE filter to remove dust nuclei that could induce premature precipitation.

Step 2: Injection & Self-Assembly [7]

-

Heat 19.0 mL of Ultrapure Water to 85°C (well above the melting transition of HDDA) in a beaker with magnetic stirring (600 RPM).

-

Using a pre-warmed syringe, inject the ethanolic HDDA solution dropwise into the hot water.

-

Target Concentration: ~0.25 mg/mL (approx. 1 mM).

-

-

Maintain stirring at 85°C for 30 minutes to facilitate the evaporation of ethanol and allow thermodynamic relaxation of the vesicles.

Step 3: Annealing (The "Packing" Phase)

-

Remove heat and allow the solution to cool to room temperature.

-

Transfer the vesicle suspension to a refrigerator (4°C ) and incubate for 12–18 hours (Overnight) .

-

Why? HDDA molecules are dynamic. Cold annealing freezes the rotational motion of the alkyl chains, locking the diacetylene triple bonds into the correct geometry for polymerization. Without this, UV exposure will yield no color.

-

Step 4: Photopolymerization

-

Transfer the cold vesicle solution to a quartz cuvette or keep in a glass vial.

-

Irradiate with 254 nm UV light for 5–10 minutes .

-

Observation: The solution should turn from colorless/milky to Deep Blue .

-

Note: Do not over-expose (>15 mins), as this can degrade the polymer backbone (photobleaching) or induce the red-phase prematurely.

-

Method B: Thin Film Hydration (Alternative)

Use this method if high lipid concentration (>2 mM) or co-lipid formulation (e.g., with cholesterol) is required.

-

Dissolve HDDA in Chloroform .

-

Evaporate solvent under a nitrogen stream to form a thin lipid film on the vial wall.[7]

-

Desiccate under vacuum for 2 hours to remove trace solvent.

-

Hydrate with Ultrapure Water heated to 80°C .

-

Probe Sonicate (20% amplitude) for 10 minutes while hot to disrupt multilamellar structures.

-

Follow Step 3 (Annealing) and Step 4 (Polymerization) from Method A.

Workflow Visualization

Figure 1: Step-by-step workflow for the preparation of HDDA vesicles via the Solvent Injection method.

Characterization & Data Analysis

Successful synthesis is validated by the optical properties of the suspension.

| Parameter | Blue Phase (Polymerized) | Red Phase (Stimulated) |

| Visual Color | Deep Blue | Red / Pink |

| Absorbance Max ( | ~640 nm | ~540 nm |

| Fluorescence | Non-fluorescent | Highly Fluorescent (Red) |

| Backbone State | Planar, extended conjugation | Twisted, reduced conjugation |

Quality Control Check:

-

Precipitation: If visible white chunks appear after UV, the HDDA concentration was likely too high or the solution was not hot enough during injection.

-

No Color: If the solution remains milky white after UV, the annealing failed. The monomers did not pack tightly enough. Repeat annealing at 4°C for 24 hours.

Expert Troubleshooting & Nuances

1. The "Chain Length" Effect:

HDDA (

-

Implication: You cannot dilute HDDA vesicles as aggressively as PCDA vesicles. Keep monomer concentration above 0.1 mM to prevent vesicle disassembly.

2. Chromatic Sensitivity: Because the diacetylene group in HDDA is at the 5,7-position (closer to the headgroup) compared to the 10,12-position in PCDA, the polymer backbone is more sensitive to interfacial perturbations (pH, ions).

-

Application: HDDA is often superior for sensing surface-binding events (like bacteria or pH changes) because the stress is transmitted more directly to the backbone.

3. Stability: HDDA vesicles are metastable. Unlike PCDA, which can remain stable for months, HDDA vesicles may precipitate over 2-3 weeks.

-

Fix: Store strictly at 4°C in the dark. For long-term storage, consider doping with 10-20% DMPC (lipid) to stabilize the bilayer, though this may reduce color intensity.

References

-

Tang, J., Weston, M., Kuchel, R. P., Lisi, F., Liang, K., & Chandrawati, R. (2020). Fabrication of polydiacetylene particles using a solvent injection method.[6][7][8] Materials Advances, 1(4), 616-623. Link

-

Weston, M., Pham, A. H., Tubman, J., Gao, Y., Tjandra, A. D., & Chandrawati, R. (2022). Polydiacetylene-based sensors for food applications. Materials Advances, 3(10), 4062-4078. Link

-

Rungruangviriya, N., & Traiphol, N. (2010). Versatile Route for Preparation of Polydiacetylene/ZnO Nanocomposites and Their Colorimetric Response to pH and Ethanol.[9] Journal of Metals, Materials and Minerals, 20(2), 35-41.[9] Link

-

Kew, S. J., & Hall, E. A. (2006).[3] pH response of carboxy-terminated colorimetric polydiacetylene vesicles. Analytical Chemistry, 78(7), 2231-2238.[3] Link[3]

Sources

- 1. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. WO2018220644A1 - Method of preparation and use of polydiacetylene-based nanoparticles for the sensing of analytes - Google Patents [patents.google.com]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

Conjugating antibodies to 5,7-hexadecadiynoic acid vesicles

Part 1: Executive Summary & Scientific Rationale

Abstract

This Application Note details the protocol for synthesizing and functionalizing polydiacetylene (PDA) vesicles derived from 5,7-hexadecadiynoic acid (5,7-HDDA) . While 10,12-pentacosadiynoic acid (PCDA) is the industry standard, 5,7-HDDA offers distinct advantages in sensitivity due to its shorter alkyl chain (C16 vs. C25) and the proximity of the diacetylene moiety to the headgroup. However, this shorter chain length lowers the phase transition temperature (

Mechanism of Action

-

Vesicle Assembly: 5,7-HDDA monomers self-assemble into bilayers. The carboxyl headgroups face the aqueous phase, while the hydrophobic tails align.

-

Topochemical Polymerization: Upon UV irradiation (254 nm), the aligned diacetylene units undergo 1,4-addition polymerization to form an alternating ene-yne polymer backbone. This creates a blue chromophore (

). -

Bioconjugation: We utilize zero-length crosslinking (EDC/NHS) to convert the surface carboxyl groups into amine-reactive NHS-esters, which then react with primary amines (lysine residues) on the antibody.

-

Sensing: Binding of the target antigen to the conjugated antibody induces steric strain on the vesicle surface. This strain perturbs the polymer backbone, reducing the effective conjugation length and causing a visible color shift from blue to red (

) and an increase in fluorescence.

Part 2: Materials & Equipment

Reagents

-